3-(3-Clorofenil)-2,2-dimetilpropilamina clorhidrato CAS No. 2098031-20-8"

>

3-(3-Clorofenil)-2,2-dimetilpropilamina clorhidrato CAS No. 2098031-20-8"

>

3-(3-Clorofenil)-2,2-dimetilpropilamina clorhidrato

Descripción general

Descripción

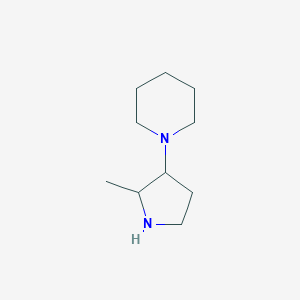

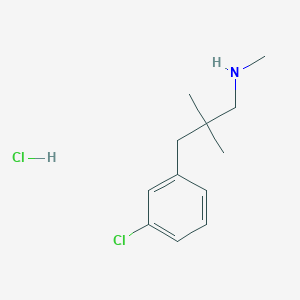

[3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality [3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Identificación y análisis en ciencias forenses

Este compuesto, perteneciente a la clase de piperazinas, se encuentra a menudo en investigaciones forenses. La identificación y el análisis de estos compuestos son cruciales en el material incautado relacionado con el uso ilícito de drogas. Técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida de alta presión (HPLC) se emplean para determinar su presencia y concentración .

Investigación farmacológica

Los derivados de la piperazina se han estudiado por sus propiedades estimulantes del sistema nervioso central (SNC). Actúan sobre los receptores de serotonina y pueden utilizarse para modelar los efectos farmacológicos de los fármacos en el SNC. Los efectos de este compuesto sobre los sistemas neurotransmisores lo convierten en una herramienta valiosa en la neurofarmacología .

Investigación del cáncer

Los compuestos estructuralmente similares han mostrado potencial como inhibidores de la proliferación de células cancerosas. Por ejemplo, se han sintetizado derivados del ácido 3-(4-clorofenil)-3-hidroxi-2,2-dimetilpropiónico para inhibir selectivamente el crecimiento de células de cáncer de colon. Esto sugiere que el clorhidrato de 3-(3-Clorofenil)-2,2-dimetilpropilamina podría modificarse y estudiarse para obtener efectos antiproliferativos similares .

Química agrícola

Los derivados del indol, que comparten algunas similitudes estructurales con las piperazinas, son conocidos por tener aplicaciones en la agricultura como promotores del crecimiento. Estudiar la actividad biológica del clorhidrato de 3-(3-Clorofenil)-2,2-dimetilpropilamina podría conducir al desarrollo de nuevos agroquímicos .

Mecanismo De Acción

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It is known that similar compounds can react with nitrogen to form oximes in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

It is known that similar compounds have been synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent hdacis .

Result of Action

Similar compounds have been found to selectively inhibit the proliferation of colon cancer cells .

Action Environment

It is known that similar compounds have been obtained in good yields and short reaction time from the corresponding trichloroacetimidate or acetate by the reaction with c-active nucleophiles in the presence of tmsotf (01 eq%) via C–C bond formation .

Análisis Bioquímico

Biochemical Properties

3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the proliferation of certain cancer cells, such as HCT-116 cells . The compound’s interaction with enzymes like histone deacetylases (HDACs) suggests its potential as a histone deacetylase inhibitor (HDACI), which can modulate gene expression by altering chromatin structure . Additionally, it may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells while having minimal effects on normal, non-cancerous cells . This selective action suggests its potential as a therapeutic agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For instance, its role as an HDACI can result in the upregulation or downregulation of specific genes, thereby affecting cellular processes such as apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through various mechanisms. It binds to HDAC enzymes, inhibiting their activity and leading to an increase in acetylated histones . This change in histone acetylation status can alter chromatin structure, making it more accessible for transcription factors and other regulatory proteins. Consequently, this can lead to changes in gene expression, promoting the expression of genes involved in cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride in laboratory settings can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . In vivo studies are needed to further elucidate its long-term effects and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit cancer cell proliferation without causing significant toxicity to normal cells At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function Threshold effects have been observed, where a certain concentration is required to achieve the desired therapeutic effect without causing toxicity

Metabolic Pathways

3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . The compound’s interaction with enzymes such as cytochrome P450 can influence its metabolic rate and the formation of active or inactive metabolites. Additionally, it may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical reactions.

Transport and Distribution

The transport and distribution of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. Its localization and accumulation within tissues can be influenced by factors such as concentration, exposure duration, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDAC enzymes suggests that it may localize to the nucleus, where it can modulate gene expression by altering chromatin structure. Additionally, its distribution within other organelles, such as the mitochondria, can influence cellular metabolism and energy production.

Propiedades

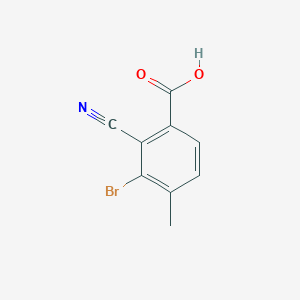

IUPAC Name |

3-(3-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWAUWODOBONMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Cl)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)

![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)

![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)

![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)

![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)

![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)